(Z)-isopropyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids. Esters are widely used in a variety of applications from plastics to perfumes. The presence of the benzofuran and dimethoxybenzylidene groups suggest that this compound may have interesting optical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation, or overlapping p-orbitals, throughout the benzofuran and dimethoxybenzylidene groups. This conjugation allows for delocalization of electrons, which can result in interesting optical and electronic properties .Chemical Reactions Analysis
As an ester, this compound would likely undergo hydrolysis in the presence of water and a strong acid or base to produce an alcohol and a carboxylic acid. The presence of the benzofuran and dimethoxybenzylidene groups could also make this compound participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the ester group is often polar, which could make this compound soluble in polar solvents .Scientific Research Applications
Facile Chemoselective Synthesis
A study by Firoozi, Roshan, and Mohammadizadeh (2018) investigates the oxidation of derivatives of 4b,9b–dihydroxyindeno[1,2-b]benzofuran-10-one, leading to the chemoselective synthesis of 3H,3’H-spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione derivatives and 2-(2-(Methoxycarbonyl)-3-oxo-2,3-dihydrobenzofuran-2-yl)benzoic acids under varying conditions. This research highlights the potential of specific oxidation reactions in creating complex molecules from simpler benzofuran derivatives, which could have implications in material science and pharmaceuticals (Firoozi, Roshan, & Mohammadizadeh, 2018).
Novel Oxy Ring-Substituted Isopropyl Cyanoarylacrylates
Hussain et al. (2019) describe the synthesis and copolymerization of novel oxy ring-substituted isopropyl 2-cyano-3-arylacrylates, demonstrating a potential application in polymer science. The synthesis involves Knoevenagel condensation followed by copolymerization with styrene, highlighting the versatility of cyanoarylacrylates in creating new polymeric materials (Hussain et al., 2019).
Synthesis of Functionalized Dihydroimidazoisoquinolines
Arab-Salmanabadi, Dorvar, and Notash (2015) synthesized novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a]quinolines, which were characterized and one compound was subjected to single crystal X-ray diffraction studies. This research opens avenues for the development of novel compounds with potential pharmaceutical applications, showcasing the breadth of synthetic chemistry (Arab-Salmanabadi, Dorvar, & Notash, 2015).
Model Compounds Related to Saquayamycin
Apponyi et al. (2002) explored the synthesis of model compounds related to the saquayamycins, focusing on introducing cis-dihydroxyl substitution at the A/B-ring junction. This study provides insights into the synthetic challenges and potential strategies for creating complex molecular structures, which could be relevant for the synthesis of natural product analogs (Apponyi et al., 2002).
Preparation of Silica Nanoparticles from Organic Laboratory Waste
Ramazani et al. (2011) demonstrate the preparation of silica nanoparticles from laboratory waste and their use as a catalyst for synthesizing 2,3-dihydro-1H-isoindolone derivatives. This research not only provides a method for recycling waste material but also highlights the catalytic applications of silica nanoparticles in organic synthesis (Ramazani et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-13(2)28-21(23)12-27-16-7-8-17-19(11-16)29-20(22(17)24)9-14-5-6-15(25-3)10-18(14)26-4/h5-11,13H,12H2,1-4H3/b20-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZMULGUJNYWFO-UKWGHVSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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